

FT-IR and mass spectrometry analysis of 5-Amino-2-bromobenzoic acid

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

Cat. No.: B1271508

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of **5-Amino-2-bromobenzoic Acid**

Introduction

5-Amino-2-bromobenzoic acid is an organic compound with the molecular formula $C_7H_6BrNO_2$.^{[1][2][3][4]} It serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of subsequent reactions. This guide provides a detailed overview of two primary analytical techniques for its structural elucidation: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of radiation that correspond to its natural vibrational frequencies. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, which provides a unique "fingerprint" of the molecule.^[5]

Experimental Protocol: FT-IR Analysis

A common method for analyzing solid samples like **5-Amino-2-bromobenzoic acid** is by using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

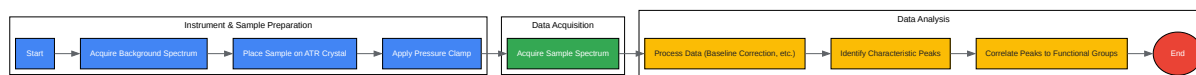
- Instrument Preparation:
 - Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
 - Perform a background scan to account for atmospheric and instrumental interferences.^[5]
^[6] This involves recording a spectrum without any sample on the ATR crystal.
- Sample Preparation:
 - Place a small, representative amount of the solid **5-Amino-2-bromobenzoic acid** powder onto the ATR crystal.
 - Use a spatula or tweezers to ensure the crystal is adequately covered.^[5]
- Data Acquisition:
 - Lower the pressure clamp to bring the sample into firm contact with the ATR crystal.^[5]
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .^[5]
- Post-Acquisition:
 - Raise the pressure clamp and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
 - Verify the cleanliness of the crystal by running a monitor scan.^[5]

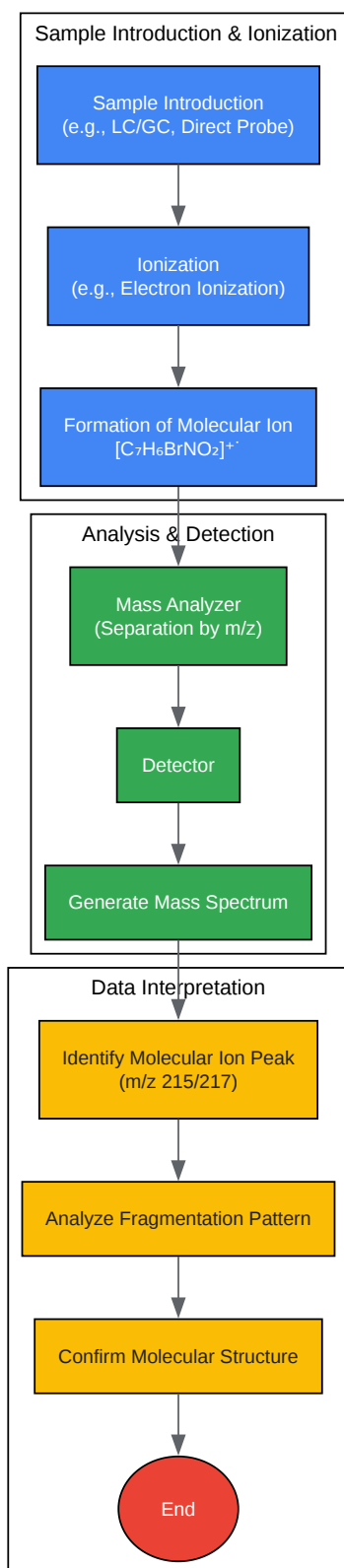
FT-IR Data for 5-Amino-2-bromobenzoic Acid

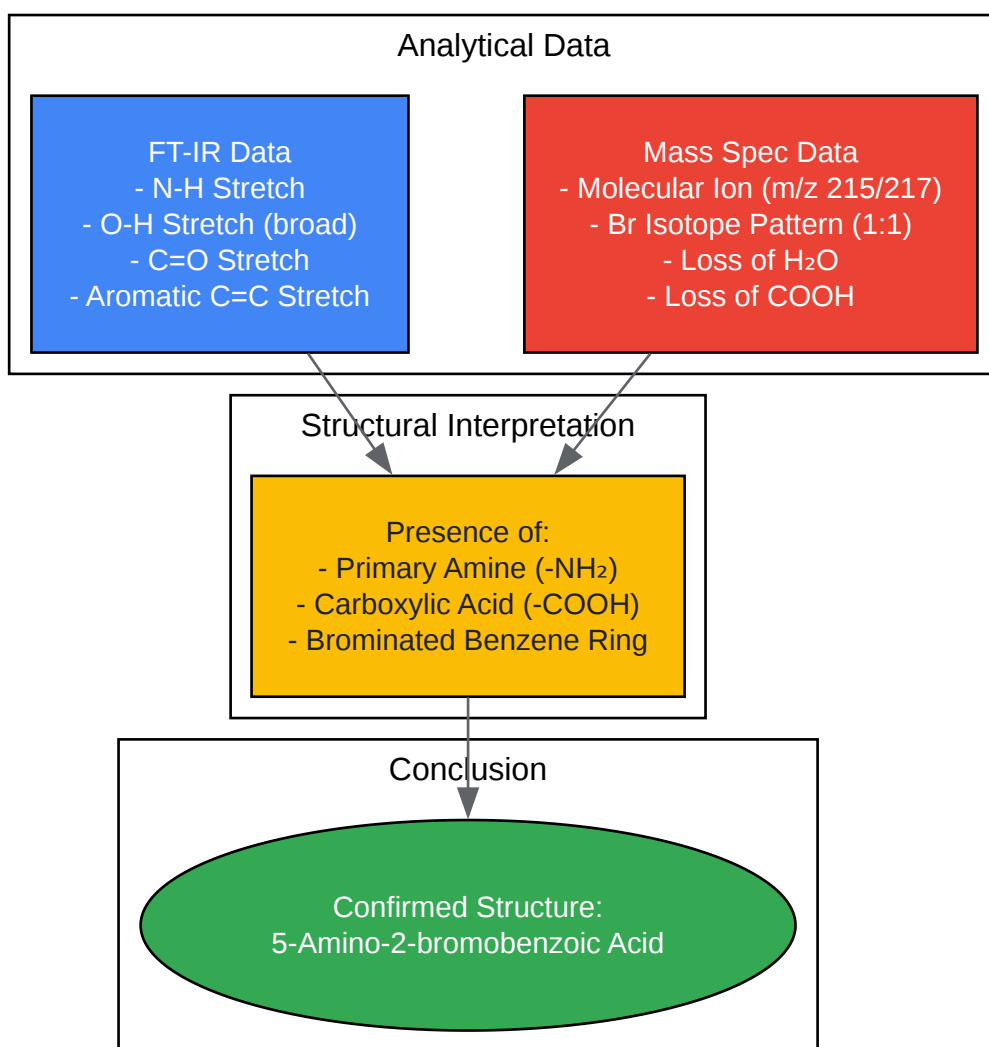
The FT-IR spectrum of **5-Amino-2-bromobenzoic acid** exhibits characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
3497, 3383	N-H Stretching	Primary Amine (-NH ₂)	Medium-Strong
3300-2500	O-H Stretching	Carboxylic Acid (-COOH)	Strong, Broad
1675	C=O Stretching	Carboxylic Acid (-COOH)	Strong
1616, 1587, 1548	C=C Stretching	Aromatic Ring	Medium
1423	O-H Bending	Carboxylic Acid (-COOH)	Medium
1316	C-N Stretching	Aromatic Amine	Medium
1239	C-O Stretching	Carboxylic Acid (-COOH)	Strong
812, 748	C-H Bending (out-of-plane)	Substituted Benzene	Strong
691	C-Br Stretching	Aryl Halide	Medium-Weak

Data sourced from BenchChem and interpreted using standard IR correlation tables.[\[7\]](#)[\[8\]](#)[\[9\]](#)







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